1-Methylpyrrolidin-3-yl methanesulfonate
Description
1-Methylpyrrolidin-3-yl methanesulfonate is a methanesulfonate ester featuring a 1-methylpyrrolidin-3-yl group. Methanesulfonate esters are characterized by their sulfonate (–SO₃–) group attached to a methyl moiety, which often acts as a leaving group in organic reactions.
Properties
Molecular Formula |
C6H13NO3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
(1-methylpyrrolidin-3-yl) methanesulfonate |
InChI |
InChI=1S/C6H13NO3S/c1-7-4-3-6(5-7)10-11(2,8)9/h6H,3-5H2,1-2H3 |
InChI Key |
ZLSJKTQPVNLALJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)OS(=O)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidinyl Derivatives with Modified Ester Groups
1-Methylpyrrolidin-3-yl 4-Iodobenzoates (Compounds 2 and 3)
- Structure : These compounds (Table 2.1 in ) replace the methanesulfonate group with a 4-iodobenzoate ester.
- Synthesis: Synthesized in moderate yields (41–54%) with ≥97% purity via esterification reactions .
- Applications : Designed as cholinesterase ligands for imaging neurological disorders, highlighting the role of the pyrrolidinyl scaffold in targeting enzymes .
Comparison with 1-Methylpyrrolidin-3-yl Methanesulfonate :
- The methanesulfonate group may confer distinct solubility and reactivity compared to the iodobenzoate group.
Other Methanesulfonate Esters
Lead Methanesulfonate
- Physical Properties : Colorless liquid, corrosive to metals, and stable under standard conditions .
- Hazards : Releases toxic sulfur oxides and metal fumes upon decomposition. Causes respiratory irritation and central nervous system toxicity .
Ethyl Methanesulfonate
Comparison with this compound :
- Reactivity : Both lead and ethyl methanesulfonate exhibit high reactivity due to the sulfonate leaving group. However, the 1-methylpyrrolidin-3-yl substituent may sterically hinder nucleophilic attacks, reducing acute toxicity compared to ethyl methanesulfonate.
- Toxicity Profile : The pyrrolidinyl group may mitigate systemic toxicity by altering metabolic pathways, unlike lead or ethyl derivatives, which directly release toxic byproducts.
Tetramethylpyrrolidinyl Methanesulfonates
(1-Acetyl-2,2,5,5-Tetramethylpyrrol-3-yl)methyl Methanesulfonate
Comparison with this compound :
- Steric Effects : The tetramethyl and acetyl groups in this compound likely enhance hydrophobicity and steric hindrance, reducing reactivity compared to the simpler 1-methylpyrrolidinyl analog.
- Stability : Increased steric bulk may improve thermal stability but limit solubility in polar solvents.
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